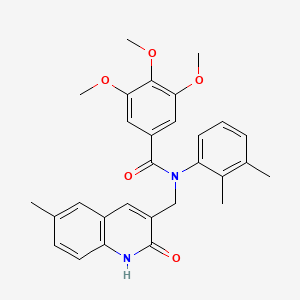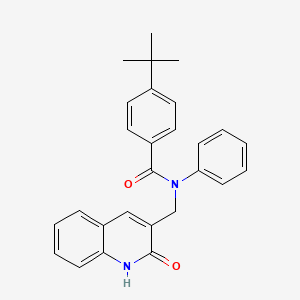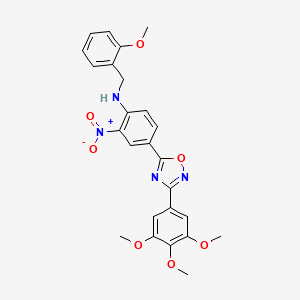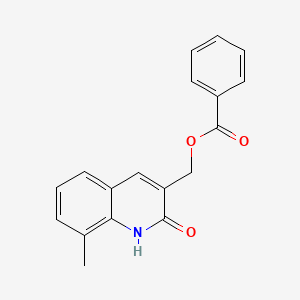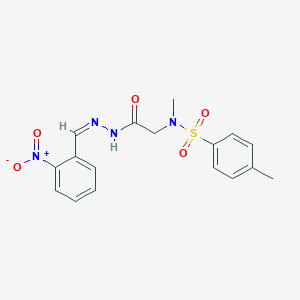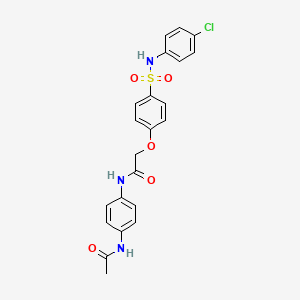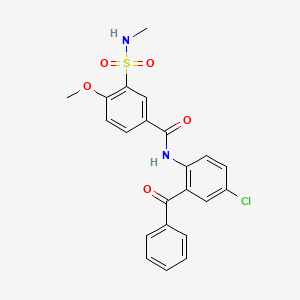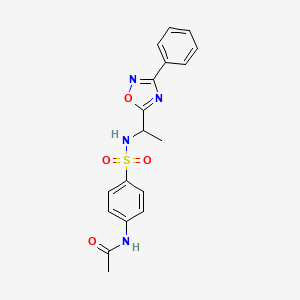
N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide, also known as PESA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PESA is a sulfonamide derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mechanism of Action
The mechanism of action of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways. N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation and cell survival. N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide also inhibits the PI3K/Akt signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide inhibits the production of pro-inflammatory cytokines and chemokines, reduces the expression of COX-2 and iNOS, and induces apoptosis in cancer cells. In vivo studies have demonstrated that N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide reduces inflammation and pain in animal models of arthritis and neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has also been reported to exhibit low toxicity and good pharmacokinetic properties. However, the limited availability of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide and its high cost may limit its use in lab experiments.
Future Directions
Several future directions for the research on N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide can be identified. One potential direction is the development of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide-based therapeutics for the treatment of inflammatory diseases and cancer. Another direction is the investigation of the mechanism of action of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide and its potential targets. Further studies are also needed to evaluate the safety and efficacy of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide in clinical trials.
Synthesis Methods
The synthesis of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide involves the reaction of 4-aminobenzene sulfonamide with 1-(3-phenyl-1,2,4-oxadiazol-5-yl) ethyl chloride and subsequent reaction with acetic anhydride. The final product is obtained after purification by recrystallization. The yield of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is reported to be around 75%.
Scientific Research Applications
N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its anti-inflammatory and analgesic effects. N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, and reduce the expression of COX-2 and iNOS. N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has also been reported to exhibit antitumor effects by inducing apoptosis and inhibiting cell proliferation.
properties
IUPAC Name |
N-[4-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-12(18-20-17(21-26-18)14-6-4-3-5-7-14)22-27(24,25)16-10-8-15(9-11-16)19-13(2)23/h3-12,22H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWQCSMVSMGNCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[1-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-ethylsulfamoyl]-phenyl}-acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

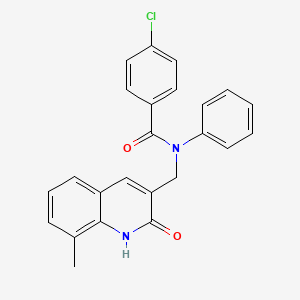
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7715417.png)

